3-Chloro-3,3-difluoroprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3,3-difluoroprop-1-ene is a halogenated compound with the molecular formula C₃H₃ClF₂ and a molecular weight of 112.50 g/mol . It is also known by its alternate name, 3-Difluoro-3-chloro-1-propene . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Mechanism of Action
Target of Action
It is used as a building block for the synthesis of various organosilicon compounds . It’s also used in the semiconductor industry as a precursor for the deposition of silicon oxide and silicon nitride thin films .
Mode of Action
It’s likely that it undergoes chemical reactions to form the desired compounds in the synthesis of organosilicon compounds and in the deposition of silicon oxide and silicon nitride thin films .
Biochemical Pathways
Given its use in the synthesis of organosilicon compounds and semiconductor manufacturing, it’s likely involved in complex chemical reactions and processes .
Result of Action
Its use in the synthesis of organosilicon compounds and the deposition of silicon oxide and silicon nitride thin films suggests it plays a crucial role in these processes .
Biochemical Analysis
Biochemical Properties
3-Chloro-3,3-difluoroprop-1-ene plays a significant role in biochemical reactions due to its reactive halogen groups. It interacts with various enzymes and proteins, potentially modifying their activity. For instance, the compound can act as an inhibitor or activator of certain enzymes, depending on the nature of the interaction. The presence of chlorine and fluorine atoms in this compound allows it to form strong bonds with biomolecules, influencing their structure and function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to changes in the expression of genes involved in stress responses and metabolic pathways. Additionally, the compound can affect cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade into other products, which can have different effects on cellular function. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including respiratory irritation, skin irritation, and eye irritation . These effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and alter the levels of metabolites in cells. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical and cellular effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in different cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its effects. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its activity and interactions with other biomolecules, ultimately influencing cellular processes .
Preparation Methods
The preparation of 3-Chloro-3,3-difluoroprop-1-ene involves several synthetic routes. One common method includes the dehydrochlorination reaction of 1,1,1,3,3-pentachloropropane . This reaction typically requires specific catalysts and reaction conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
3-Chloro-3,3-difluoroprop-1-ene undergoes various chemical reactions, including substitution and addition reactions. For instance, it can participate in free radical addition reactions, where free radicals add to the unsaturated system of the compound . Common reagents used in these reactions include Grignard reagents and organometallic compounds . The major products formed from these reactions depend on the specific reagents and conditions used but often include more complex halogenated compounds .
Scientific Research Applications
3-Chloro-3,3-difluoroprop-1-ene has several applications in scientific research. It is used as a biochemical reagent in proteomics research . Additionally, it serves as a precursor in the synthesis of more complex organic compounds, which can be used in various fields such as medicinal chemistry and materials science . Its unique chemical properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Comparison with Similar Compounds
3-Chloro-3,3-difluoroprop-1-ene can be compared with other halogenated propene compounds such as 1-chloro-3,3,3-trifluoropropene and 1,1,1,3,3-pentachloropropane . While these compounds share similar structural features, this compound is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties . This uniqueness makes it particularly useful in specialized research applications where specific reactivity patterns are desired .
Properties
IUPAC Name |
3-chloro-3,3-difluoroprop-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF2/c1-2-3(4,5)6/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBMNBSTXOCKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421-03-4 |
Source
|
Record name | 3-Chloro-3,3-difluoroprop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.